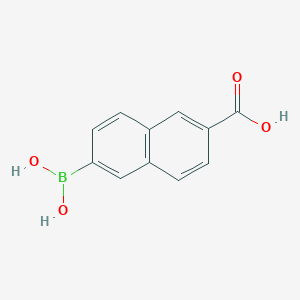

6-Carboxy-2-naphthaleneboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Biodegradation Pathways of Polycyclic Aromatic Hydrocarbons Studies have investigated the anaerobic biodegradation pathways of naphthalene derivatives, revealing that carboxylation is an initial step in the metabolism of these compounds in sulfate-reducing consortia. The identification of novel naphthalene metabolites, including 2-naphthoic acid and its hydrogenated forms, suggests that after initial carboxylation, naphthalene is sequentially reduced through hydrogenation reactions. This research highlights the environmental relevance of naphthalene derivatives in the bioremediation of polycyclic aromatic hydrocarbons (PAHs) (Zhang, Sullivan, & Young, 2004).

Electrochemical Applications Research into π-extended naphthyl-based dicarboxylate electrodes synthesized by freeze-drying has demonstrated superior electrochemical performances, such as reversible lithium insertion/de-insertion at a redox potential of approximately 0.88 V. This study underscores the potential of naphthalene derivatives in the development of advanced materials for energy storage applications (Fédèle et al., 2014).

Chromatographic Analysis Naphthalene derivatives have been utilized as highly reactive ultraviolet and fluorescent labelling agents for the chromatographic determination of carboxylic acids. The derivatization procedure facilitates the sensitive detection of carboxylic acids in complex samples, such as mouse brain tissue, showcasing the analytical utility of these compounds (Yasaka et al., 1990).

Supramolecular Assembly The adsorption of 2,6-naphthalene-dicarboxylic acid on Ag110 surfaces has been studied, revealing the self-assembly of the adsorbates into one-dimensional chains over mesoscale lengths. This finding is crucial for understanding the molecular interactions and assembly mechanisms on surfaces, with implications for nanotechnology and material science (Schnadt et al., 2008).

Safety and Hazards

Safety data sheets suggest that compounds similar to 6-Carboxy-2-naphthaleneboronic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Wirkmechanismus

Target of Action

6-Carboxy-2-naphthaleneboronic acid, like other boronic acids, is known to interact with various biological targets. Boronic acids are known to interact with 1,2- or 1,3-diols in aqueous solution reversibly and covalently to form five or six cyclic esters .

Mode of Action

Boronic acids, in general, are known to interact with their targets through the formation of cyclic esters . This interaction can lead to changes in the target’s function, potentially influencing various biological processes.

Biochemical Pathways

Boronic acids are known to be involved in various reactions, including the suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond-forming reaction .

Pharmacokinetics

Boronic acids and their esters are known to be marginally stable in water, which could impact their bioavailability .

Result of Action

The interaction of boronic acids with their targets can lead to changes in the target’s function, potentially influencing various biological processes .

Action Environment

The action of this compound, like other boronic acids, can be influenced by environmental factors. For instance, boronic acids are known to be only marginally stable in water, which could impact their action, efficacy, and stability .

Biochemische Analyse

Biochemical Properties

They can form reversible covalent bonds with biomolecules containing cis-diols, such as sugars and glycoproteins .

Cellular Effects

Boronic acids are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Boronic acids are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that boronic acids are generally stable and readily prepared .

Metabolic Pathways

Boronic acids are known to interact with various enzymes and cofactors .

Transport and Distribution

Boronic acids are known to interact with various transporters and binding proteins .

Subcellular Localization

Boronic acids are known to interact with various cellular compartments and organelles .

Eigenschaften

IUPAC Name |

6-borononaphthalene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BO4/c13-11(14)9-2-1-8-6-10(12(15)16)4-3-7(8)5-9/h1-6,15-16H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOYRMXZMTPOPCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C=C(C=C2)C(=O)O)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-ethylphenyl)-4-(4-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2960036.png)

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B2960040.png)

![tert-butyl 4-(4-{[(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetyl]amino}benzoyl)piperazine-1-carboxylate](/img/structure/B2960043.png)

![N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2960046.png)

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2960048.png)

![2-(Dicyclohexylphosphino)-N,N-dimethyl[1,1-biphenyl]-4-amine](/img/no-structure.png)

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2960051.png)

![3-(9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2960055.png)

![3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2960058.png)